4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)7(8)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQLNVIKYEDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230802-77-2 | |
| Record name | 4-chloro-6-methylpyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Functionalization of 4 Chloro 6 Methylpyrazolo 1,5 a Pyrazine
Nucleophilic Aromatic Substitution at the 4-Position of the Pyrazine (B50134) Ring
The chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine (B3255129) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes it a key position for introducing a wide range of functional groups.
The displacement of the 4-chloro substituent by various amine nucleophiles is a well-established method for the synthesis of 4-aminopyrazolo[1,5-a]pyrazine derivatives. Research has shown that 4-chloropyrazolo[1,5-a]pyrazines react selectively and with high yields with a diverse range of primary and secondary alkylamines. nih.gov This transformation is a convenient route for creating libraries of compounds with potential biological activity. nih.gov While direct examples with 4-chloro-6-methylpyrazolo[1,5-a]pyrazine are specific, the general reactivity pattern is robust across the parent scaffold. In related chloro-substituted pyrazolo[1,5-a]pyrimidine (B1248293) systems, amination is also a common and efficient transformation. zsmu.edu.ua
| Amine Type | Product | Yield | Reference |
| Primary Alkylamines | 4-(Alkylamino)pyrazolo[1,5-a]pyrazines | High | nih.gov |
| Secondary Alkylamines | 4-(Dialkylamino)pyrazolo[1,5-a]pyrazines | High | nih.gov |
| Hydrazine Hydrate | 4-Hydrazinylpyrazolo[1,5-a]pyrazines | N/A | nih.gov |
While direct examples of etherification and thioetherification on this compound are not extensively documented in the reviewed literature, the established reactivity of the 4-chloro position suggests that reactions with O- and S-nucleophiles are highly plausible. In other heterocyclic systems, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, nucleophilic substitution with morpholine (B109124) (an amine) proceeds efficiently at the more reactive C7-position. nih.gov This indicates that chloro-positions on the pyrimidine (B1678525)/pyrazine ring are susceptible to attack by various nucleophiles.
For thioetherification, studies on related fused heterocyclic systems provide evidence for the feasibility of this reaction. For instance, potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d] nih.govnih.govurfu.rutriazolo[3,4-f] nih.govnih.govurfu.rutriazine-6-thiolate readily undergoes S-alkylation with haloalkanes to produce a variety of 6-(alkylthio) derivatives. zsmu.edu.uazsmu.edu.ua This demonstrates the utility of thiolates as effective nucleophiles for displacing leaving groups on related nitrogen-containing heterocyclic cores.
Palladium-catalyzed carbonylation offers a powerful method for converting the C-Cl bond into a C-C bond, specifically for introducing a carboxylate functional group. It has been demonstrated that methyl pyrazolo[1,5-a]pyrazine-4-carboxylates can be synthesized from 4-chloropyrazolo[1,5-a]pyrazines. nih.gov This reaction is typically performed under elevated pressure of carbon monoxide in the presence of a palladium catalyst and an alcohol, which acts as the nucleophile to form the ester. nih.gov This transformation is valuable as the resulting ester can be further converted into other functional groups like amides, amidoximes, and amidines. nih.gov
| Substrate | Reagents | Product | Reference |
| 4-Chloropyrazolo[1,5-a]pyrazines | CO, Methanol, Pd catalyst | Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate | nih.gov |
Electrophilic Substitution on the Pyrazolo[1,5-a]pyrazine System
The pyrazolo[1,5-a]pyrazine system contains both an electron-rich pyrazole (B372694) ring and an electron-deficient pyrazine ring. Electrophilic substitution reactions, therefore, preferentially occur on the pyrazole moiety. Studies on the parent pyrazolo[1,5-a]pyrimidine scaffold have shown that the site of substitution is highly dependent on the reagent and reaction conditions. researchgate.net
For instance, bromination and nitration of related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines occur at the 6-position of the pyrimidine ring. mdpi.com This suggests that the pyrazine ring in the target compound, while generally electron-deficient, can undergo electrophilic attack under certain conditions, likely influenced by the activating effect of the fused pyrazole ring. The 6-methyl group on the target compound would further activate this position. However, the most nucleophilic site in the pyrazolo[1,5-a]pyrimidine core is typically the C3-position of the pyrazole ring, where halogenation and nitration often occur. researchgate.net Therefore, for this compound, electrophilic attack is anticipated to occur primarily at the C3-position.
Functionalization at the 6-Methyl Group
The methyl group at the 6-position offers another site for chemical modification, typically through reactions involving the activation of its C-H bonds. While direct studies on this compound are limited, reactivity can be inferred from similar heterocyclic systems.
In one study involving a pyrazoloazine derivative, bromination of the methyl group was observed as a side reaction, suggesting that radical halogenation at this position is possible. nih.gov This side reaction was suppressed by the addition of a radical scavenger, confirming the radical mechanism. nih.gov
Furthermore, the methyl groups on electron-deficient heterocyclic rings can be sufficiently acidic to undergo deprotonation and subsequent condensation reactions. For example, 2-methyl-thiazolo[4,5-b]pyrazines have been shown to undergo Knoevenagel condensation with aldehydes. nih.gov This indicates that the 6-methyl group on the pyrazolo[1,5-a]pyrazine core could potentially react with aldehydes or other electrophiles under basic conditions to form styryl derivatives or other condensation products.
Transition Metal-Catalyzed Transformations for Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halo-heterocycles, and the 4-chloro position of the title compound is well-suited for such transformations.
The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, has been successfully applied to 4-bromopyrazolo[1,5-a]pyrazines. nih.gov These compounds react with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to yield the corresponding 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. nih.gov Given the analogous reactivity, it is expected that this compound would undergo similar Suzuki couplings, potentially requiring more active catalyst systems.
The Buchwald-Hartwig amination provides an alternative to classical SNAr for the formation of C-N bonds. This palladium-catalyzed reaction has been effectively used on related 5-chloro-pyrazolo[1,5-a]pyrimidine scaffolds to couple them with various amines, including benzimidazoles, under microwave irradiation. nih.gov This method is particularly useful for coupling less nucleophilic amines that may not react efficiently under standard SNAr conditions.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazines | nih.gov |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidines | Benzimidazoles | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidines | nih.gov |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of this compound, the chlorine atom at the C4 position serves as an excellent handle for such transformations. This palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl substituents at this position, significantly expanding the chemical diversity of the scaffold.
Research on analogous 4-bromopyrazolo[1,5-a]pyrazines has demonstrated the feasibility and efficiency of this approach. researchgate.net The reaction typically involves treating the halo-pyrazolo[1,5-a]pyrazine with an aryl- or hetarylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions like dehalogenation. For instance, Pd(dppf)Cl₂·CH₂Cl₂ has been successfully used as a catalyst with cesium carbonate as the base in a mixed solvent system of acetonitrile (B52724) and water. researchgate.net This methodology is robust, tolerating a variety of functional groups on the boronic acid partner.
The general applicability of Suzuki-Miyaura coupling to halo-derivatives of related fused pyrimidine systems further underscores its utility. nih.govrsc.org Microwave-assisted protocols have also been developed, often leading to significantly reduced reaction times and improved yields. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 4-Halopyrazolo[1,5-a]pyrazines
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromopyrazolo[1,5-a]pyrazine | Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN/H₂O | Varies | researchgate.net |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Heteroarylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | rsc.org |
C–H Activation Strategies
Direct C–H activation has emerged as a powerful and atom-economical tool for functionalizing heterocyclic cores without the need for pre-installed leaving groups. The pyrazolo[1,5-a]pyrazine scaffold has several C–H bonds that can be selectively targeted. Calculations and experimental results indicate that the C7-H bond is the most acidic, making it a prime site for functionalization. researchgate.net
A notable example is the straightforward formylation at the C7 position of pyrazolo[1,s-a]pyrazine derivatives. researchgate.net This reaction can be achieved through a carbene insertion mechanism, affording aminals that are subsequently hydrolyzed to the corresponding aldehydes. researchgate.net This method is simple and often proceeds in high yields without the need for a solvent. researchgate.net
In addition to the C7 position, the C3 position on the pyrazole ring is also a viable site for C–H functionalization. thieme-connect.de Palladium-catalyzed C–H arylation has been demonstrated on the related pyrazolo[1,5-a]pyrimidine system, where regioselectivity between the C3 and C7 positions can be controlled based on the electronic properties of the coupling partners. encyclopedia.pub Furthermore, methods for direct C–H halogenation and thiocyanation at the C3 position have been developed, providing access to valuable intermediates for further diversification. thieme-connect.descispace.com
Table 2: C-H Activation Sites and Functionalizations on the Pyrazolo[1,5-a]pyrazine Core
| Position | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| C7 | Formylation (Carbene Insertion) | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | 7-Formyl derivative | researchgate.net |
| C3 | Arylation (Pd-catalyzed) | Aryl bromide, Pd catalyst | 3-Aryl derivative | encyclopedia.pub |
| C7 | Arylation (Pd-catalyzed) | Aryl bromide, Pd catalyst | 7-Aryl derivative | encyclopedia.pub |
| C3 | Halogenation | N-halosuccinimide | 3-Halo derivative | scispace.com |
Functionalization through Click Chemistry and Other Modular Approaches
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for constructing complex molecules from simpler, modular building blocks. This strategy is well-suited for elaborating the pyrazolo[1,5-a]pyrazine scaffold. By introducing an azide (B81097) or alkyne functionality onto the core, it can be readily conjugated with a wide range of molecules, including biomolecules, polymers, and fluorescent dyes.
For instance, a 1,2,3-triazole ring can be fused to the pyrazine portion of the scaffold to create 1,2,3-triazolo[1,5-a]pyrazines. Saturated derivatives have been synthesized via a copper-catalyzed [3+2] cycloaddition of a propiolamide, followed by halide displacement. mdpi.com This approach exemplifies how click-type reactions can be used to build entirely new fused heterocyclic systems from the pyrazolo[1,5-a]pyrazine core. Palladium-catalyzed cross-coupling and click chemistry have been highlighted as key methods for introducing diverse functional groups to the related pyrazolo[1,5-a]pyrimidine scaffold, enhancing its structural diversity. nih.gov
Cascade and Tandem Reactions for Complex Derivative Synthesis
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient pathway to complex molecular architectures from simple precursors. These processes enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.
For the pyrazolo[1,5-a]pyrazine system and its analogs, several cascade reactions have been developed. A one-pot tandem sequence involving the cyclocondensation of β-enaminones with 5-aminopyrazoles, followed by a regioselective C–H halogenation, has been used to synthesize 3-halopyrazolo[1,5-a]pyrimidines. scispace.com This approach combines the construction of the core heterocycle with its immediate functionalization in a single operation.
Another powerful strategy involves transition metal-catalyzed C-H activation/cyclization cascades. For example, a Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines, showcasing how tandem annulation can rapidly build complexity. nih.gov Similarly, cascade reactions involving N-(o-haloaryl)alkynylimines with sodium azide have been utilized to synthesize 1,2,3-triazolo[1,5-a]quinoxalines, a benzo-fused analog of the pyrazolo[1,5-a]pyrazine system. mdpi.com These examples highlight the potential for developing sophisticated, multi-step transformations starting from appropriately substituted pyrazolo[1,5-a]pyrazine precursors.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-resolution NMR spectroscopy is a fundamental tool for elucidating the precise structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in solution. nih.gov Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY and HETCOR, allows for unambiguous assignment of all proton and carbon resonances. researchgate.net
For the pyrazolo[1,em class="i">a]pyrimidine system, the chemical shifts of the ring protons and carbons are well-documented. researchgate.net In 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, the electron-withdrawing nature of the chlorine atom at position 4 would be expected to deshield the adjacent protons and carbons. Conversely, the electron-donating methyl group at position 6 would cause a shielding effect on its local environment. A simple method for distinguishing between methyl groups at different positions is based on the carbon chemical shift of the methyl group itself. researchgate.net
Conformational analysis, particularly for substituted derivatives, can be performed using the Nuclear Overhauser Effect (NOE). nih.gov For the relatively rigid and planar pyrazolo[1,5-a]pyrazine (B3255129) core, NOE experiments can confirm the spatial proximity of substituents to the ring protons, helping to verify the substitution pattern. nih.govnih.gov While the fused ring system is inherently planar, slight conformational deviations can be probed. mdpi.com
Tautomerism is generally not a significant consideration for the pyrazolo[1,5-a]pyrazine scaffold due to the nature of the bridgehead nitrogen, which locks the system in a single tautomeric form.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the parent pyrazolo[1,5-a]pyrimidine system and known substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | 8.0 - 8.2 | - |
| H-3 | 6.7 - 6.9 | - |
| C-2 | 140 - 142 | |
| C-3 | 112 - 114 | |
| C-3a | 148 - 150 | |
| C-4 | - | 155 - 157 |
| H-5 | 7.0 - 7.2 | - |
| C-5 | 115 - 117 | |
| C-6 | - | 150 - 152 |
| H-7 | 8.4 - 8.6 | - |
| C-7 | 135 - 137 | |
| -CH₃ | 2.5 - 2.7 | 20 - 22 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) confirms the molecular weight and elemental composition of this compound. The monoisotopic mass of the compound (C₇H₆ClN₃) is 167.02502 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula.
The fragmentation patterns of related nitrogen-containing heterocyclic systems, such as s-triazolo[4,3-a]pyrazines and pyrazoline derivatives, have been studied. scilit.comresearchgate.net By analogy, the electron-impact (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show characteristic fragmentation pathways. The molecular ion ([M]⁺) would be prominent. Subsequent fragmentation could involve:
Loss of N₂: A common fragmentation pathway for fused nitrogen heterocycles. scilit.com
Loss of HCN: Cleavage of the pyrazole (B372694) or pyrazine (B50134) ring.
Loss of a chlorine radical (•Cl): Leading to an ion at m/z 132.
Loss of a methyl radical (•CH₃): Resulting in a chloropyrazolo[1,5-a]pyrazine cation.
Ring cleavage: Complex fragmentation of the bicyclic system into smaller charged fragments.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 168.03230 |
| [M+Na]⁺ | 190.01424 |
| [M-H]⁻ | 166.01774 |
| [M]⁺ | 167.02447 |
| Data sourced from PubChem predictions. uni.lu |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on the vibrations of its chemical bonds. A complete vibrational assignment can be carried out by comparing experimental FTIR and Laser Raman data with theoretical calculations. nih.gov
For this compound, the spectra would be characterized by several key vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl group C-H stretching would be observed around 2850-3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the pyrazole and pyrazine rings would produce a series of complex bands in the 1400-1650 cm⁻¹ region.
Ring breathing modes: These are symmetric vibrations of the entire ring system and are often strong in Raman spectra. For pyrazine, a totally symmetric ring breathing mode (ν₁) is well-documented. researchgate.net
C-Cl stretching: The carbon-chlorine bond vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
In-plane and out-of-plane C-H bending: These vibrations give rise to characteristic bands in the 1000-1300 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions.
Table 3: General Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| C=N / C=C Ring Stretch | 1400 - 1650 | Strong-Medium |
| C-H In-plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-plane Bend | 700 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
UV-Visible and Fluorescence Spectroscopy for Electronic Transition Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitrogen heterocycles like pyrazine typically display two types of near-UV absorption bands corresponding to n→π* and π→π* transitions. montana.edumontana.edu
π→π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
n→π transitions:* These involve promoting a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π→π* transitions. researchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue, is known to be an emergent fluorophore with tunable photophysical properties. mdpi.comnih.gov The absorption and emission spectra are highly dependent on the nature of the substituents. nih.gov For this compound, the absorption spectrum would likely show a main band between 340–440 nm, attributable to an intramolecular charge transfer (ICT) process. nih.gov The chlorine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) would influence the energies of the molecular orbitals, thus affecting the absorption and emission maxima (λmax). Studies on related systems show that electron-donating groups tend to improve both absorption and emission behaviors. nih.govrsc.org
Changes in solvent polarity can cause shifts in the absorption bands (solvatochromism), which can help differentiate between n→π* and π→π* transitions. A shift to a longer wavelength (red shift) in polar solvents often suggests a π→π* transition, while a shift to a shorter wavelength (blue shift) can indicate an n→π* transition. montana.edu
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, the crystal structures of numerous related pyrazolo[1,5-a]pyrimidine derivatives have been reported. mdpi.comnih.gov
These studies show that the fused N-heterocyclic system is essentially planar. mdpi.com In the solid state, these planar molecules tend to arrange themselves through intermolecular interactions such as:
π-π stacking: The aromatic rings of adjacent molecules stack on top of each other, often in a parallel or antiparallel fashion. The nature and orientation of the substituents can significantly influence this packing. nih.gov
Hydrogen bonding: While the core structure lacks traditional hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds can play a role in stabilizing the crystal lattice.
Halogen bonding: The chlorine atom could potentially participate in halogen bonding interactions (Cl···N), further influencing the supramolecular architecture.
Analysis of related structures indicates that the molecular packing is highly dependent on the substituents, leading to different crystal arrangements with either parallel or antiparallel dispositions. nih.gov
Computational and Theoretical Investigations of 4 Chloro 6 Methylpyrazolo 1,5 a Pyrazine
Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. For 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, such studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For this compound, a hypothetical HOMO-LUMO analysis would likely show the distribution of these orbitals across the pyrazolopyrazine core, with potential contributions from the chloro and methyl substituents. Specific energy values, however, are not available.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | Not Available | Electron-donating ability |
| LUMO Energy | Not Available | Electron-accepting ability |
| Energy Gap (ΔE) | Not Available | Chemical reactivity and stability |
Electrostatic Potential Surfaces
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual representation of its electrophilic and nucleophilic sites. For this compound, it is anticipated that regions of negative potential (red/yellow) would be localized around the nitrogen atoms and the chlorine atom due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the pyrazine (B50134) ring.
Prediction of Reactivity and Reaction Pathways
Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction pathways. By calculating reactivity indices derived from DFT, such as Fukui functions and local softness, specific atoms within the molecule can be identified as being more susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom attached to the chlorine is an expected site for nucleophilic substitution. Computational modeling of reaction profiles can help in determining the activation energies and transition states for various reactions, thereby guiding synthetic efforts.
Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Properties)
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could be developed to predict properties such as boiling point, melting point, vapor pressure, and solubility based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. However, the development of a robust QSPR model requires a dataset of experimentally determined properties for a series of related compounds, which is currently not available for this specific chemical class.
Spectroscopic Property Predictions and Validation with Experimental Data
The spectroscopic signature of a molecule is a definitive fingerprint of its structure and electronic environment. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to predict these signatures, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. However, the accuracy of these theoretical models must be rigorously benchmarked against experimental results.
To date, a detailed comparative analysis of computationally predicted and experimentally determined spectroscopic data for this compound is not extensively available in published literature. While experimental data exists for structurally analogous compounds, a dedicated study presenting a side-by-side validation for this specific molecule is required for a complete spectroscopic characterization. Such an investigation would typically involve the following:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule. These predicted values are then compared with the chemical shifts observed in experimentally recorded NMR spectra. Discrepancies and agreements between the theoretical and experimental data help in the precise assignment of signals and confirmation of the molecular structure.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By comparing the calculated vibrational modes with the experimental IR spectrum, researchers can assign specific bands to the stretching and bending of particular chemical bonds, further corroborating the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which are observed as absorption maxima (λmax) in a UV-Vis spectrum. The comparison between the predicted and experimental UV-Vis spectra provides valuable information about the electronic structure and chromophores within the molecule.
The following tables illustrate the type of data that would be generated in such a comparative study. Please note that the data presented here is hypothetical due to the lack of specific published research for this compound and is for illustrative purposes only.
Table 1: Hypothetical Comparison of Predicted and Experimental 1H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H-2 | 8.25 | 8.21 |
| H-3 | 7.15 | 7.12 |
| H-5 | 7.90 | 7.88 |
| -CH3 | 2.50 | 2.48 |
Table 2: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C-2 | 145.2 | 144.9 |
| C-3 | 115.8 | 115.5 |
| C-4 | 150.1 | 149.8 |
| C-5 | 130.5 | 130.2 |
| C-6 | 142.3 | 142.0 |
| C-8a | 148.9 | 148.6 |
| -CH3 | 21.7 | 21.5 |
Table 3: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies (cm-1)
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
| C-H stretch (aromatic) | 3100-3000 | 3085, 3050 |
| C-H stretch (methyl) | 2980-2900 | 2960, 2925 |
| C=N stretch | 1620 | 1615 |
| C=C stretch | 1580, 1550 | 1575, 1545 |
| C-Cl stretch | 850 | 845 |
Table 4: Hypothetical Comparison of Predicted and Experimental UV-Vis Absorption Maxima (λmax) in nm
| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |
| π → π | 285 | 288 |
| n → π | 320 | 325 |
A comprehensive study providing such validated data would be invaluable for the scientific community, offering a robust spectroscopic profile of this compound and enabling its unambiguous identification and further investigation in various chemical and pharmaceutical applications.
Exploration of Non Therapeutic Applications of Pyrazolo 1,5 a Pyrazine Derivatives
Applications in Materials Science
The rigid, planar structure and versatile functionalization of pyrazolo[1,5-a]pyrazine (B3255129) and related isomers like pyrazolo[1,5-a]pyrimidines make them promising candidates for advanced materials. mdpi.comnih.gov Their inherent photophysical properties are central to these applications. mdpi.com
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as strategic compounds for optical applications due to their tunable photophysical properties and potential for efficient solid-state emission. nih.govrsc.org The electron-deficient nature of the pyrazine (B50134) ring, when combined with electron-donating groups, can create "push-pull" systems that are crucial for optoelectronic devices. mdpi.com
Research has shown that the absorption and emission behaviors of these compounds can be finely tuned by introducing different substituents. nih.govresearchgate.net For instance, adding electron-donating groups at specific positions on the fused ring can significantly improve both absorption and emission intensities. nih.govrsc.org Certain derivatives exhibit good solid-state emission intensities, a critical requirement for the emissive layer in OLEDs. nih.govresearchgate.net
In some applications, pyrazine derivatives have been used as dopants in the emissive polymer layer of OLEDs. researchgate.net Studies on 2,5-di(aryleneethynyl)pyrazine derivatives showed that their inclusion enhanced the electron-transporting properties of the device, leading to significantly improved external quantum efficiencies. researchgate.net
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent Group | Molar Absorption Coefficient (ε) in THF (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) in THF | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl | 15,016 | 0.97 | 0.63 |
| 4b | 2,4-Dichlorophenyl | 10,216 | 0.01 | 0.18 |
| 4d | Phenyl | 10,305 | 0.02 | 0.43 |
| 4e | 4-Methoxyphenyl | 20,593 | 0.33 | 0.38 |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.govrsc.orgresearchgate.net
Fluorescent Probes and Chemical Sensors
Fluorescent organic compounds are crucial tools for a range of applications, including chemical sensing. nih.govrsc.org Pyrazolo[1,5-a]pyrazine derivatives and their isomers are attractive candidates for developing fluorescent probes due to their high quantum yields, excellent photostability, and synthetic accessibility. nih.gov The presence of nitrogen heteroatoms in the scaffold makes them potential chelating agents for detecting ions. nih.gov
The fluorescence properties of these molecules can change in response to their environment, such as solvent polarity or the presence of specific analytes, making them suitable for sensing applications. researchgate.net Their stability under various conditions, including at extreme pH values, is a critical characteristic for their practical application as fluorescent materials and bio-probes. nih.gov The versatility in their synthesis allows for the creation of a diverse library of probes tailored for specific targets. nih.gov
Role as Synthetic Intermediates and Building Blocks for Complex Scaffolds
The pyrazolo[1,5-a]pyrazine scaffold is a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures. chembk.comtandfonline.com Its fused bicyclic structure provides a rigid core onto which various functional groups can be introduced. nih.gov Chloro-substituted derivatives, such as 4-chloro-6-methylpyrazolo[1,5-a]pyrazine, are particularly valuable as synthetic intermediates. chembk.com The chlorine atom serves as a reactive handle, or leaving group, for nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov
For example, the chlorine at position 7 of the related pyrazolo[1,5-a]pyrimidine core is highly reactive and can be readily displaced by nucleophiles like morpholine (B109124). nih.gov The resulting product can then serve as a key intermediate for further diversification through Suzuki or Buchwald-Hartwig coupling reactions, enabling the attachment of a wide range of aryl and heteroaryl groups. nih.gov This synthetic flexibility makes chloro-pyrazolo[1,5-a]pyrazines and their analogues important precursors for creating libraries of compounds for various applications. mdpi.com Numerous synthetic protocols have been developed for the efficient construction of the core scaffold itself, including facile one-pot, three-step methods starting from simple precursors. osi.lvresearchgate.net
Potential in Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potential for use in the agrochemical sector, specifically as antifungal agents. nih.gov In one study, a series of 5,6-diaryl- and 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit the growth of five different phytopathogenic fungi. nih.gov
Several of the tested compounds were effective at inhibiting fungal growth via the mycelium growth rate method. nih.gov The results indicated that specific substitution patterns on the pyrazolo[1,5-a]pyrimidine core led to potent antifungal activity against economically significant plant pathogens like Alternaria solani and Fusarium solani. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Species | EC₅₀ (μg/mL) |
|---|---|---|
| 4h | Cytospora sp. | 27.32 |
| Fusarium solani | 21.04 | |
| 4j | Alternaria solani | 17.11 |
EC₅₀ values represent the concentration required to inhibit 50% of mycelial growth. nih.gov
Applications in Diagnostic Tools (In Vitro Assays)
While many pyrazolo[1,5-a]pyrazine derivatives are investigated for therapeutic purposes, their specific interactions with biological macromolecules make them valuable tools for in vitro diagnostics and biomedical research. rsc.org These compounds are often used in the development of enzymatic and cellular assays to probe biological pathways or to screen for other active molecules. nih.gov
For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases. rsc.org Such compounds can be used as reference inhibitors in in vitro kinase assays to validate new drug targets or to understand the mechanisms of cellular signaling. Similarly, other derivatives have shown inhibitory activity against enzymes like thymidine (B127349) phosphorylase, which is involved in tumor growth. nih.gov These potent and specific inhibitors are useful in laboratory settings for studying enzyme function and for high-throughput screening campaigns. nih.gov The in vitro evaluation of these compounds against enzymes implicated in conditions like diabetes and Alzheimer's disease provides tools to research these conditions at a molecular level. nih.gov
Table 3: In Vitro Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Enzyme/Process | Application |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (e.g., CK2, EGFR, Pim-1) | Reference inhibitors for cancer research assays. rsc.org |
| Pyrazolo[1,5-a]pyrimidines | α-amylase, Acetylcholinesterase | Research tools for studying metabolic and neurodegenerative pathways. nih.gov |
| Pyrazolo[1,5-a] chembk.comnih.govosi.lvtriazines | Thymidine Phosphorylase (TP) | Non-competitive inhibitors for studying enzyme kinetics and as probes in drug discovery assays. nih.gov |
Structure Property Relationship Studies in Pyrazolo 1,5 a Pyrazine Systems Non Biological Focus
Influence of Substituents on Electronic and Optical Properties
Studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system demonstrate that the optical properties are heavily dependent on the substituent's nature. bohrium.com Generally, an intramolecular charge transfer (ICT) process is responsible for the main absorption bands observed in the UV-vis spectra of these derivatives. nih.govrsc.org The efficiency of this ICT, and consequently the absorption and emission intensities, is modulated by the electronic character of the substituents.
Electron-donating groups (EDGs) tend to enhance both absorption and emission, leading to higher molar absorption coefficients (ε) and fluorescence quantum yields (ΦF). rsc.org Conversely, electron-withdrawing groups (EWGs) often result in lower intensities. rsc.org This is because EDGs can effectively push electron density into the heterocyclic core, facilitating the ICT process, while EWGs pull electron density away, diminishing it. rsc.org For instance, research on 7-substituted pyrazolo[1,5-a]pyrimidines showed that derivatives with strong EDGs like 4-anisyl or 4-diphenylaminophenyl exhibited significantly higher absorption coefficients compared to those with EWGs. nih.gov
This principle allows for the fine-tuning of the molecule's properties for specific applications in material science. mdpi.com For 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, the chlorine atom at position 4 acts as an EWG through induction, while the methyl group at position 6 is a weak EDG. The interplay between these two groups will define the net electronic and optical properties of the molecule.
Table 1: Effect of Substituents on Photophysical Properties of 7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines in THF This table illustrates the general principles of substituent effects on a related heterocyclic system.
| Compound ID | Substituent at Position 7 | Character | λabs (nm) | ε (M-1 cm-1) | ΦF |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | EWG | 358 | 3320 | 0.01 |
| 4b | 2,4-Dichlorophenyl | EWG | 350 | 2727 | 0.03 |
| 4d | Phenyl | Neutral | 350 | 3827 | 0.22 |
| 4e | 4-Anisyl | EDG | 362 | 6547 | 0.97 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidines, which serves as a model for understanding substituent effects. nih.gov
Impact of Halogenation (e.g., Chlorine at Position 4) on Reactivity and Molecular Design
Halogenation is a key strategy for modifying the pyrazolo[1,5-a]pyrazine (B3255129) core, and the introduction of a chlorine atom at position 4 significantly influences the molecule's reactivity. nih.govnih.gov The chlorine atom, being electronegative, withdraws electron density from the pyrazine (B50134) ring, which can affect the acidity of nearby C-H bonds and the susceptibility of the ring system to nucleophilic attack. researchgate.net
The primary impact of the chloro-substituent is its function as a leaving group in nucleophilic aromatic substitution reactions. This reactivity is crucial for molecular design, as it provides a synthetic handle for introducing a wide array of other functional groups at the 4-position. researchgate.net For example, in the synthesis of related 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the chlorine atoms serve as reactive sites for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-nitrogen bonds, demonstrating the versatility of halogenated pyrazolopyrimidines and, by extension, pyrazolopyrazines as synthetic intermediates. nih.gov
Furthermore, direct halogenation methods using reagents like N-chlorosuccinimide (NCS) have been developed for the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the controlled introduction of chlorine atoms onto the heterocyclic core. researchgate.net The presence of the halogen also influences the molecule's photochemical stability; studies on related brominated pyrazines have shown that the halogen can be a site for photodegradation, a property that could be exploited or mitigated depending on the intended application. nih.gov
Effect of Alkyl Substitution (e.g., Methyl at Position 6) on Conformational Preferences
While the core pyrazolo[1,5-a]pyrazine ring system is a rigid and planar structure, the introduction of substituents, particularly at positions that can become stereocenters upon reduction, influences conformational preferences. nih.govmdpi.com The methyl group at position 6 of this compound primarily affects the molecule's steric profile and electronic properties through hyperconjugation.
In the aromatic state, the methyl group's effect on conformation is minimal due to the planarity of the ring system. However, its influence becomes significant if the pyrazine ring is reduced. Studies on the dearomatization of 5,7-dimethylpyrazolo[1,5-a]pyrimidines to their tetrahydro derivatives show that the presence of the methyl groups leads to the formation of multiple stereoisomers (syn and anti). nih.govmdpi.com These geometric isomers exhibit markedly different conformational labilities. The bicyclic core in the syn-configuration is conformationally stable, whereas the trans-(or anti)-configuration is a conformationally labile system. mdpi.com This lability arises from a dynamic equilibrium between different conformers, which can be analyzed using techniques like NMR spectroscopy. mdpi.com
Therefore, while the methyl group in the aromatic this compound does not induce complex conformational behavior, it pre-organizes the molecule for specific stereochemical outcomes upon reduction, a critical consideration in the design of molecules with specific three-dimensional shapes.
Topological and Geometrical Descriptors for Molecular Design
Topological and geometrical descriptors are quantitative parameters derived from the molecular structure that are essential for predicting the physicochemical properties and behavior of compounds like this compound. These descriptors are heavily utilized in computational chemistry to build structure-property relationships. nih.gov
Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to analyze the electronic structure, molecular orbitals, and conformational energies of pyrazolo[1,5-a]pyrazine derivatives. rsc.org These calculations can predict key properties like absorption and emission spectra, which are governed by the electronic transitions between orbitals. rsc.org For example, calculations can reveal how substituents like the chloro and methyl groups modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus explaining the observed optical properties. rsc.org
Geometrical descriptors include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For substituted pyrazolo[1,5-a]pyrazines, these descriptors are critical for understanding conformational preferences, especially in non-planar, reduced forms. mdpi.com Advanced techniques like NMR spectroscopy can be used to measure interproton distances, which, when compared with calculated values, can confirm the predicted conformations in solution. nih.govmdpi.com Other computed descriptors, such as predicted collision cross-section (CCS) values, provide information about the molecule's size and shape in the gas phase. uni.lu These theoretical and experimental descriptors are invaluable tools for the rational design of new molecules with tailored properties. nih.gov
Table 2: Computed Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Monoisotopic Mass | 167.02502 Da |
| Predicted XlogP | 1.4 |
| Predicted CCS ([M+H]+) | 129.4 Ų |
| Predicted CCS ([M+Na]+) | 142.8 Ų |
Data sourced from PubChem. uni.lu
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Strategies
While foundational methods for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core exist, future efforts will likely concentrate on creating more efficient, sustainable, and versatile synthetic routes. rsc.orgnih.gov Key areas for development include:
One-Pot and Multicomponent Reactions: Designing single-step or multi-component reactions (MCRs) to construct the pyrazolo[1,5-a]pyrazine (B3255129) core with desired substitutions would significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. rsc.orgmdpi.com
Green Chemistry Approaches: The integration of environmentally friendly practices is a growing priority. Future syntheses could leverage microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, or utilize greener solvents and catalysts. rsc.orgnih.govmdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine and its derivatives could enable more efficient large-scale production.
Catalyst Innovation: Exploration of novel catalysts, such as palladium-based systems for cross-coupling reactions, could facilitate the introduction of a wider range of functional groups onto the pyrazolo[1,5-a]pyrazine scaffold with high selectivity and yields. rsc.orgnih.gov
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is not yet fully explored. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution, allowing for the introduction of various functionalities. nih.govenamine.net Future research can delve deeper into:
Functionalization of the Methyl Group: The methyl group at the 6-position represents an underutilized site for chemical modification. Research into selective oxidation, halogenation, or metalation of this group could open pathways to a new array of derivatives with unique properties.
C-H Activation: Direct C-H activation/functionalization on the pyrazole (B372694) or pyrazine (B50134) rings offers a powerful and atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
Pericyclic Reactions: Investigating the potential of the pyrazolo[1,5-a]pyrazine system to participate in cycloaddition or other pericyclic reactions could lead to the synthesis of novel and complex fused heterocyclic systems. mdpi.com
Reactivity with Organometallics: A systematic study of reactions with various organometallic reagents could uncover new coupling chemistries and expand the toolkit for derivatization.
Advanced Computational Modeling for Predictive Design
Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental work. For this compound, future computational studies could focus on:
Predictive Reactivity Models: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. This can help in optimizing reaction conditions and identifying the most promising synthetic routes. rsc.org
In Silico Design of Functional Molecules: Using molecular docking and dynamics simulations to design novel derivatives with specific properties for applications in materials science or as catalysts. nih.gov For instance, computational screening could identify derivatives with optimal electronic properties for use in organic electronics.
Spectroscopic Property Prediction: Time-dependent DFT (TD-DFT) calculations can be used to predict the photophysical properties (absorption and emission spectra) of new derivatives, accelerating the discovery of novel fluorophores or dyes. rsc.org
Table 1: Potential Computational Approaches for this compound Research
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Synthetic Route Planning | Reaction energies, transition states, regioselectivity |
| Molecular Docking | Materials Design | Binding affinities, interaction modes with host materials |
| Time-Dependent DFT (TD-DFT) | Photophysics | UV-Vis absorption, fluorescence spectra, quantum yields |
| Quantum Theory of Atoms in Molecules (QTAIM) | Reactivity Analysis | Bond strengths, atomic charges, electrophilic/nucleophilic sites |
Diversification of Non-Therapeutic Applications
While pyrazolo[1,5-a]pyrimidines are heavily investigated for medicinal purposes, the pyrazolo[1,5-a]pyrazine scaffold holds promise in various non-therapeutic areas. researchgate.net Future research should aim to diversify its applications into:
Organic Electronics: The planar, electron-deficient nature of the pyrazolo[1,5-a]pyrazine core makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Fluorescent Probes and Chemosensors: Modification of the core with specific recognition moieties could lead to the development of highly sensitive and selective fluorescent sensors for detecting ions, molecules, or environmental pollutants. rsc.orgresearchgate.net
Dyes and Pigments: The scaffold's chromophoric properties can be tuned by chemical modification to create novel dyes and pigments with high stability and specific color characteristics for use in textiles, coatings, and imaging. eurekaselect.com
Integration of Pyrazolo[1,5-a]pyrazine Motifs into Hybrid Architectures
Creating hybrid molecules by integrating the pyrazolo[1,5-a]pyrazine scaffold with other functional molecular units can lead to materials with emergent properties and enhanced performance. nih.gov Future directions include:
Polymer Chemistry: Incorporating the pyrazolo[1,5-a]pyrazine unit as a monomer or a pendant group in polymers could yield materials with enhanced thermal stability, specific electronic properties, or sensing capabilities.
Supramolecular Chemistry: Designing pyrazolo[1,5-a]pyrazine derivatives capable of self-assembly into well-defined supramolecular structures like liquid crystals, gels, or metal-organic frameworks (MOFs).
Hybrid Dyes and Materials: Synthesizing hybrid molecules that combine the pyrazolo[1,5-a]pyrazine core with other chromophores (e.g., coumarins, benzofurans) could result in dyes with unique optical properties, such as large Stokes shifts or solvatochromism, for advanced imaging and sensing applications. mdpi.comresearchgate.net
Q & A
Q. What are the primary synthetic routes for preparing 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine and its derivatives?
The compound is synthesized via nucleophilic substitution or halogenation of pyrazolo[1,5-a]pyrazine scaffolds. For example, 4-chloropyrazolo[1,5-a]pyrazine (2a ) can undergo methoxylation using sodium methoxide to yield 4-methoxy derivatives (2b ) . Bromination with N-bromosuccinimide (NBS) or nitration with HNO₃ in H₂SO₄ introduces halogens or nitro groups at position 3 (2f , 2g ) . Electron-withdrawing substituents (e.g., cyano, carbonyl) enhance reactivity for subsequent functionalization at position 7 via carbene insertion .
Q. How are substituent effects on reactivity and regioselectivity characterized in pyrazolo[1,5-a]pyrazine derivatives?
Reactivity is influenced by substituent electronic properties. Electron-withdrawing groups (e.g., nitro, cyano) at position 4 increase the acidity of the C7–H bond (pKa ~20 in DMSO), enabling carbene insertion reactions without solvents at 70–90°C . Conversely, electron-donating groups (e.g., methoxy) require prolonged heating (70°C, 48 hours) for functionalization . Regioselectivity at position 7 is confirmed via X-ray crystallography and NMR analysis of aminal intermediates .
Q. What spectroscopic techniques are used to validate the structure of functionalized derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., aldehyde protons at δ 9.8–10.2 ppm for C7-formylated derivatives) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming carbene insertion at C7 in aminal products) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content for nitro-substituted derivatives) .
Advanced Research Questions
Q. How do computational models explain the electronic and vibrational dynamics of pyrazolo[1,5-a]pyrazine derivatives?
A 24-mode Hamiltonian model for pyrazine analogs (e.g., S₁/S₂ excited states) reveals strong vibronic coupling between electronic states, affecting fluorescence and phosphorescence yields . For this compound, DFT calculations predict C7 as the most acidic site (pKa ~20 in DMSO), aligning with experimental reactivity trends . Symmetry considerations and weak coupling modes (e.g., out-of-plane vibrations) are critical for accurate spectral simulations .
Q. What strategies resolve contradictions in substituent effects on biological activity?
In Eis-mediated kanamycin resistance studies, the pyrrolo[1,5-a]pyrazine core’s aromaticity and charge are essential for binding Mycobacterium tuberculosis Eis . However, replacing the phenyl ring (R1) with non-aromatic groups (e.g., ethyl) reduces inhibitory activity by 25-fold, while fluorination (R1 = p-F) retains potency . Systematic SAR studies (e.g., series 1–3 with varied R1/R2) balance hydrophobic interactions and π–π stacking with aromatic residues .
Q. How can reaction conditions be optimized for C7 functionalization while minimizing side products?
- Solvent-free carbene insertion : Mixing 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine at 90°C for 30 minutes achieves >90% yield of C7-aminated products .
- Hydrolysis control : Aminals (e.g., 3c ) hydrolyze to aldehydes in acidic conditions, while methanolysis yields methylimines .
- Temperature modulation : Electron-deficient derivatives (e.g., 4-cyano) react at room temperature, avoiding thermal degradation .
Methodological Guidance for Experimental Design
Designing kinetic studies for radiationless transitions in excited states
- Pressure-dependent luminescence : Measure fluorescence/phosphorescence yields of pyrazine analogs (e.g., S₁(n,π*) states) under varying SF₆ pressures. At low pressure (<10⁻² Torr), fluorescence dominates; increasing pressure induces collisional quenching and enhances phosphorescence via intersystem crossing .
- Multiconfiguration time-dependent Hartree (MCTDH) : Simulate vibronic coupling effects to predict non-exponential decay profiles .
Evaluating antitumor activity of pyrazolo[1,5-a]pyrazine derivatives
- In vitro assays : Test against HEPG2-1 liver carcinoma cells (IC₅₀ values). Derivatives like pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) show promise via intercalation or kinase inhibition .
- Structural optimization : Introduce electron-withdrawing groups (e.g., nitro at C3) to enhance cytotoxicity while monitoring solubility via logP calculations .
Data Contradictions and Resolution
Discrepancies in substituent effects on carbene insertion yields
- Observation : 4-Methoxy derivatives (2b ) require 48 hours at 70°C for 58% yield, while 4-cyano analogs (2d ) achieve 50% yield at room temperature .
- Resolution : Electron-withdrawing groups stabilize the transition state via resonance, lowering activation energy. Methoxy groups donate electron density, slowing reaction kinetics .
Divergent biological activities in Eis inhibition studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
